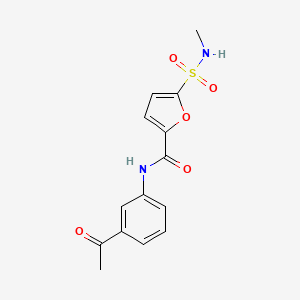
N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide, commonly known as NAF-2, is a small molecule that has been studied for its potential therapeutic applications. It is an analogue of the naturally occurring compound furan-2-carboxamide, and it has been found to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of NAF-2 is not yet fully understood. However, it is believed to act through multiple pathways, including the inhibition of NF-κB and the activation of the Nrf2-ARE pathway. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Biochemical and Physiological Effects
NAF-2 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and protect against oxidative stress. It has also been found to reduce the toxicity of other drugs, such as doxorubicin. In addition, NAF-2 has been found to have anti-apoptotic and anti-angiogenic effects.
Advantages and Limitations for Lab Experiments
NAF-2 has several advantages for lab experiments. It is a small molecule, making it easy to synthesize and work with. It is also relatively stable, making it suitable for long-term storage. Additionally, NAF-2 has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes.
However, there are some limitations to using NAF-2 in lab experiments. One limitation is that its exact mechanism of action is not yet fully understood, making it difficult to predict its effects in a given experiment. Additionally, NAF-2 has been found to have some side effects, such as gastrointestinal irritation and skin irritation.
Future Directions
There are several potential future directions for NAF-2 research. One potential direction is to further study its mechanism of action to better understand its effects and to identify new potential therapeutic applications. Additionally, further research could be done to explore the potential of NAF-2 to reduce the toxicity of other drugs. Finally, further research could be done to explore the potential of NAF-2 as an anti-cancer agent.
Synthesis Methods
NAF-2 is synthesized through a two-step process starting with the condensation of 3-acetylphenylhydrazine and methylsulfamoyl chloride. This reaction yields a hydrazone intermediate, which is then reacted with 2-furoic acid to form NAF-2. This method of synthesis was first reported by Wang et al. in 2011 and has since been used to synthesize NAF-2 for further research.
Scientific Research Applications
NAF-2 has been studied for its potential therapeutic applications, particularly in the fields of cancer, inflammation, and neurodegenerative diseases. It has been found to have anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. NAF-2 has also been studied for its potential to reduce the toxicity of other drugs, such as doxorubicin.
properties
IUPAC Name |
N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-9(17)10-4-3-5-11(8-10)16-14(18)12-6-7-13(21-12)22(19,20)15-2/h3-8,15H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPODUXXDCWFBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide](/img/structure/B6577529.png)
![3-cyclopropyl-1-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577536.png)
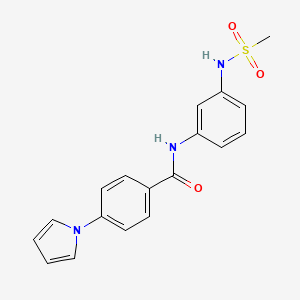

![8-(butylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577564.png)
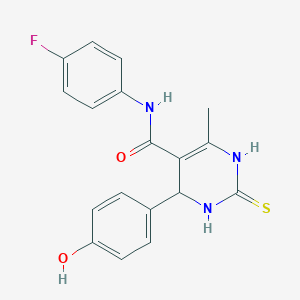
![2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B6577573.png)
![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577581.png)
![4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide](/img/structure/B6577586.png)
![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6577605.png)
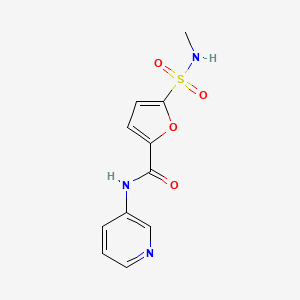
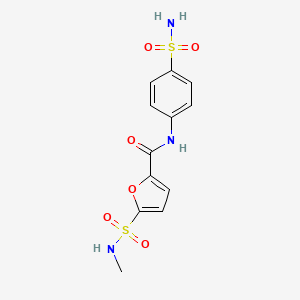
![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577623.png)